molecular formula C12H18N2S B13258914 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine

Cat. No.: B13258914
M. Wt: 222.35 g/mol
InChI Key: CNYVAQNVMIWCHX-UHFFFAOYSA-N
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Description

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine typically involves the reaction of 2-chloropyridine with 2-(piperidin-4-yl)ethanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. The presence of the piperidine and pyridine rings allows for interactions with various molecular targets, including proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}quinoline
  • 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}benzene
  • 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}thiophene

Uniqueness

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is unique due to the combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties. The sulfur atom in the ethylsulfanyl linkage adds to its reactivity and potential for diverse chemical transformations. This compound’s ability to interact with a wide range of biological targets makes it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

2-(2-piperidin-4-ylethylsulfanyl)pyridine

InChI

InChI=1S/C12H18N2S/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11/h1-3,7,11,13H,4-6,8-10H2

InChI Key

CNYVAQNVMIWCHX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=CC=CC=N2

Origin of Product

United States

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